![molecular formula C14H11ClF3N3O2 B2839232 3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312699-22-2](/img/structure/B2839232.png)
3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
This compound is involved in the synthesis of various pyrimidine derivatives, a critical component in numerous chemical reactions and applications. For example, it has been used in the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system with potential applications in medicinal chemistry and drug development (Elnagdi, Sallam, & Ilias, 1975).
Pharmacological Applications
This chemical structure has been explored for its pharmacological potentials. Derivatives of pyrimidines, such as those synthesized from this compound, have been studied for their anti-inflammatory activities, highlighting their potential use in pharmaceutical formulations (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, pyrazole-based pyrimidine scaffolds have shown promise in AIDS chemotherapy (Ajani et al., 2019).
Chemical Structure and Properties
Studies have also focused on the chemical properties of related compounds, such as 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, which could be useful in understanding the behavior and reactivity of this compound (Drev et al., 2014).
Potential in Drug Design
The compound's derivatives have been evaluated for anticancer and anti-5-lipoxygenase activities, demonstrating its potential in drug design and discovery (Rahmouni et al., 2016). Moreover, its role in the creation of various heterocyclic compounds could open new avenues in medicinal chemistry (Volochnyuk et al., 2010).
Advanced Materials Research
Its derivatives have also been explored in the field of materials science. For example, the study of energetic multi-component molecular solids involving aza compounds, where this compound's structure may be relevant, contributes to the development of new materials (Wang et al., 2014).
Fluorescence and Sensing Applications
The potential for fluorescence applications is indicated by studies on related compounds containing conformationally restrained pyrazolylpyrene chromophores (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022). This suggests possible use in sensing and imaging technologies.
Catalytic Applications
Research has also delved into the use of related compounds in catalytic synthesis, such as the formation of chromeno[2,3-d]pyrimidinone derivatives, highlighting the versatility of this compound in synthetic chemistry (Ghashang, Mansoor, & Aswin, 2013).
Development of New Heterocyclic Compounds
The compound has been instrumental in the synthesis of new fused pyrimidines, expanding the possibilities in heterocyclic chemistry (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Heterocyclic Compound Synthesis
It has been used in the synthesis of various heterocyclic compounds, such as condensed pyrazoles, which have applications in pharmaceutical and materials science (Arbačiauskienė et al., 2011).
Tautomerism Studies
The compound's derivatives have also been a subject of interest in studying tetrazole-azide tautomeric transformations, important in understanding chemical reactivity and stability (Smirnova, Postovskii, Vereshchagina, Lundina, & Mudretsova, 1970).
Propiedades
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-5,8-9,19H,6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWBEVLHVOEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)O)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2839150.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)
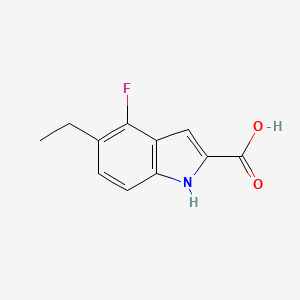
![ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2839156.png)
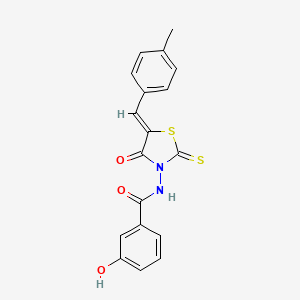
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)

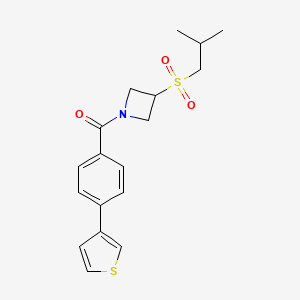
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)
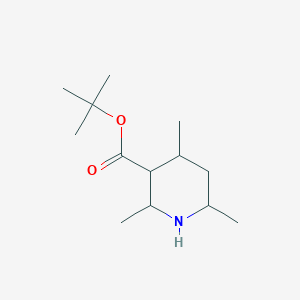

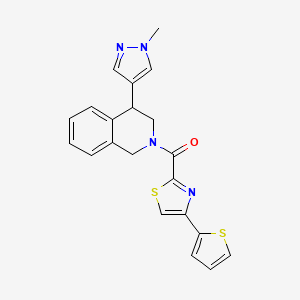
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
